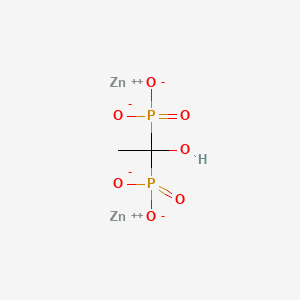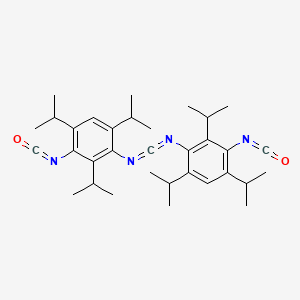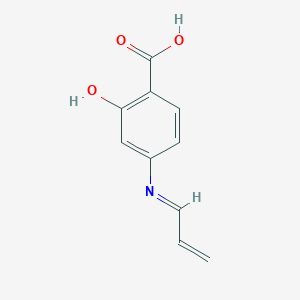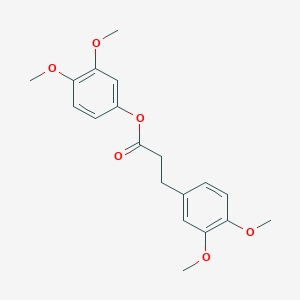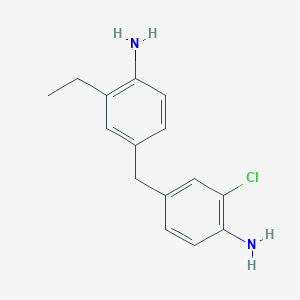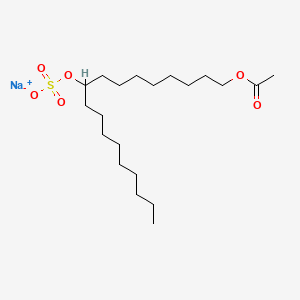
Sodium 9-acetoxy-1-nonylnonyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 9-acetoxy-1-nonylnonyl sulphate is an organic compound with the chemical formula C23H44NaO5S . It is a colorless to pale yellow solid that is highly soluble in water . This compound is used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Sodium 9-acetoxy-1-nonylnonyl sulphate involves several steps. One common method includes the esterification of 9-acetoxy-1-nonylnonanol with sulfuric acid, followed by neutralization with sodium hydroxide . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
Sodium 9-acetoxy-1-nonylnonyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfate group to a sulfide group.
Substitution: The sulfate group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Sodium 9-acetoxy-1-nonylnonyl sulphate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: This compound is employed in biological studies to investigate its effects on cell membranes and protein interactions.
Medicine: Research explores its potential as a drug delivery agent due to its surfactant properties.
Industry: It is used in the formulation of detergents, emulsifiers, and other industrial products.
Mecanismo De Acción
The mechanism of action of Sodium 9-acetoxy-1-nonylnonyl sulphate involves its interaction with lipid membranes and proteins. It can disrupt lipid bilayers, leading to increased membrane permeability. This property is utilized in drug delivery systems to enhance the uptake of therapeutic agents. The compound also interacts with proteins, potentially altering their structure and function .
Comparación Con Compuestos Similares
Sodium 9-acetoxy-1-nonylnonyl sulphate can be compared with other similar compounds such as Sodium dodecyl sulfate and Sodium lauryl ether sulfate. While all these compounds are surfactants, this compound is unique due to its specific molecular structure, which imparts distinct solubility and interaction properties . Similar compounds include:
- Sodium dodecyl sulfate
- Sodium lauryl ether sulfate
- Sodium cetyl sulfate
These compounds share surfactant properties but differ in their molecular structures and specific applications.
Propiedades
Número CAS |
65150-91-6 |
|---|---|
Fórmula molecular |
C20H39NaO6S |
Peso molecular |
430.6 g/mol |
Nombre IUPAC |
sodium;1-acetyloxyoctadecan-9-yl sulfate |
InChI |
InChI=1S/C20H40O6S.Na/c1-3-4-5-6-7-10-13-16-20(26-27(22,23)24)17-14-11-8-9-12-15-18-25-19(2)21;/h20H,3-18H2,1-2H3,(H,22,23,24);/q;+1/p-1 |
Clave InChI |
WLPNDFZAYVCXRB-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCC(CCCCCCCCOC(=O)C)OS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


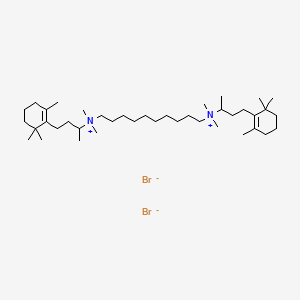
![1H-Cycloocta[e]benzimidazole(9CI)](/img/structure/B13786028.png)
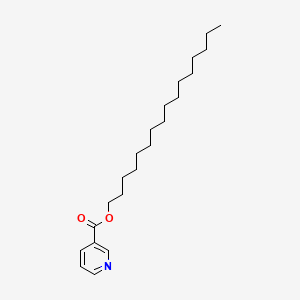
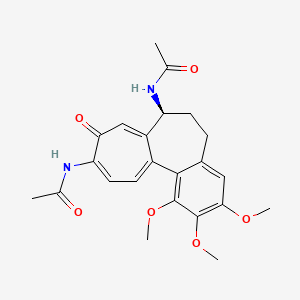
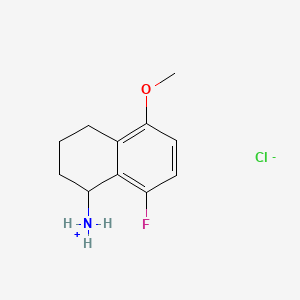

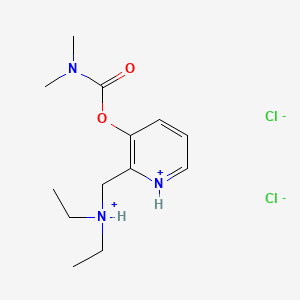
![N-(5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B13786059.png)
